molecular formula C11H19NO4 B2951218 Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate CAS No. 2445794-67-0

Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate

Cat. No.: B2951218
CAS No.: 2445794-67-0
M. Wt: 229.276
InChI Key: RJTPFBJAJPANEE-UHFFFAOYSA-N
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Description

Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a tert-butyl ester group and a 2-nitroethyl substituent. Its structural uniqueness lies in the combination of a strained cyclobutane core with polar nitro and ester functionalities.

Properties

IUPAC Name

tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)11(5-4-6-11)7-8-12(14)15/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTPFBJAJPANEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl bromoacetate in the presence of a base, followed by nitration of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The cyclobutane ring and tert-butyl ester group contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Nitroethyl vs. Tosyloxy : The nitro group in the target compound enables distinct reactivity (e.g., reductions or cyclizations), whereas tosyloxy derivatives facilitate substitution reactions due to their superior leaving-group ability .
  • Amino vs. Nitro: Methylamino-substituted cyclobutanes (e.g., in Reference Example 107) are nucleophilic and used in amide couplings, contrasting with the electrophilic nitroethyl group .
  • Ring Strain : The bicyclopropane derivative exhibits higher ring strain than cyclobutane, influencing its stability and synthetic utility .

Stability and Functional Group Compatibility

  • Ester Stability : The tert-butyl ester enhances steric protection of the carbonyl group, improving stability under acidic/basic conditions compared to methyl esters .
  • Nitro Group Limitations : Nitroethyl-substituted compounds may exhibit sensitivity to strong reducing agents, requiring controlled conditions for selective transformations.

Biological Activity

Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological effects of this compound, drawing from diverse research studies and publications.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring substituted with a tert-butyl group and a nitroethyl side chain. This unique configuration may influence its biological activity by enhancing lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related cyclobutane derivatives have shown efficacy against various bacterial strains. The introduction of the nitro group is often associated with increased antibacterial activity due to its ability to generate reactive nitrogen species.

CompoundActivityReference
ButenafineAntifungal against Trichophyton spp.
Cyclobutane derivativesAntimicrobial against Gram-positive bacteria

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. In vitro studies suggest that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Study:
A study involving the treatment of HeLa cells with various concentrations of the compound demonstrated a dose-dependent increase in cell death, highlighting its potential as an anticancer agent.

Concentration (µM)% Cell Viability
1085
2565
5040

The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is implicated in both apoptosis and necrosis pathways, making it a target for further investigation in cancer therapy.

Metabolic Stability

The metabolic stability of this compound is crucial for its efficacy as a drug candidate. Studies indicate that the compound exhibits moderate metabolic stability, which is essential for maintaining therapeutic levels in vivo.

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